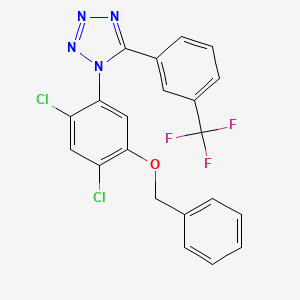
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C21H13Cl2F3N4O and its molecular weight is 465.26. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole:
Medicinal Chemistry
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole: has been explored for its potential as a pharmacologically active compound. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers have investigated its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its complex structure, featuring multiple functional groups, makes it a versatile building block for synthesizing more complex molecules. It is often used in the synthesis of other heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Material Science
In material science, 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole is studied for its potential use in creating advanced materials. Its unique chemical properties can contribute to the development of polymers and other materials with specific desired properties, such as enhanced thermal stability or electrical conductivity .
Analytical Chemistry
The compound is also used in analytical chemistry as a standard or reference material. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in various chemical analyses .
Environmental Chemistry
Researchers have explored the use of this compound in environmental chemistry, particularly in the detection and remediation of pollutants. Its ability to interact with various environmental contaminants makes it a potential candidate for developing sensors and other technologies aimed at monitoring and mitigating pollution .
Agricultural Chemistry
In agricultural chemistry, 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole is investigated for its potential as a pesticide or herbicide. Its unique chemical structure allows it to act on specific biological pathways in pests or weeds, offering a targeted approach to pest control .
Biochemical Research
The compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes makes it a useful tool for probing the mechanisms of enzyme action and for developing enzyme inhibitors that could serve as therapeutic agents .
Photochemistry
In photochemistry, this compound is studied for its potential applications in light-activated processes. Its unique electronic properties make it a candidate for use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells .
These diverse applications highlight the versatility and importance of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazole in various fields of scientific research.
properties
IUPAC Name |
1-(2,4-dichloro-5-phenylmethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N4O/c22-16-10-17(23)19(31-12-13-5-2-1-3-6-13)11-18(16)30-20(27-28-29-30)14-7-4-8-15(9-14)21(24,25)26/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRPHNXVXPLLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=CC(=CC=C4)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)
![[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2629901.png)
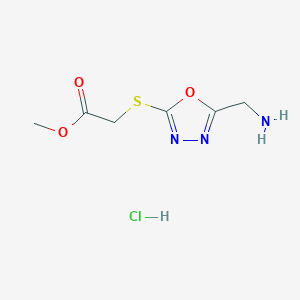
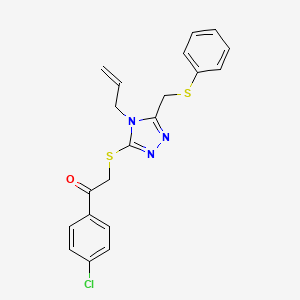
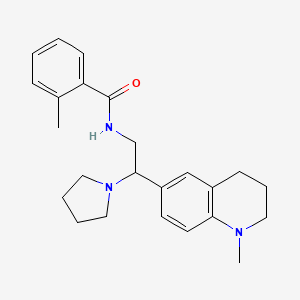
![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate](/img/structure/B2629910.png)

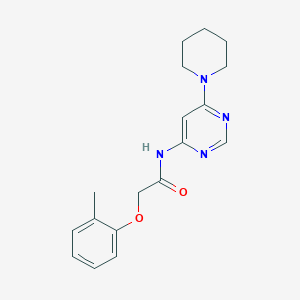
![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629916.png)
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2629918.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2629919.png)
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone](/img/structure/B2629920.png)